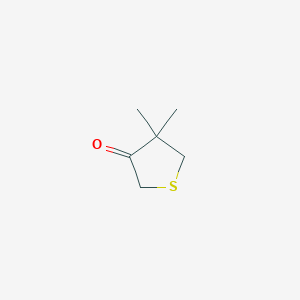
(3R)-4-methylpentane-1,3-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3R)-4-methylpentane-1,3-diol, also known as 3-methylpentane-1,3-diol, is a chiral diol derived from 4-methylpentane. It is an important chiral building block used in the synthesis of various pharmaceuticals and other compounds. 3-methylpentane-1,3-diol has been studied extensively in recent years due to its potential applications in the synthesis of pharmaceuticals, such as anti-inflammatory drugs, and its wide range of biochemical and physiological effects.
科学研究应用
(3R)-4-methylpentane-1,3-diolane-1,3-diol has many potential applications in scientific research. It has been used as a chiral building block in the synthesis of various pharmaceuticals, such as anti-inflammatory drugs. It has also been used in the synthesis of other compounds, such as chiral auxiliaries and chiral ligands. In addition, (3R)-4-methylpentane-1,3-diolane-1,3-diol has been used in the synthesis of chiral polymers and other materials.
作用机制
The exact mechanism of action of (3R)-4-methylpentane-1,3-diolane-1,3-diol is still not fully understood. However, it is thought that the diol acts as a chiral template and can be used to catalyze the formation of chiral compounds. It is believed that the diol can act as a Lewis acid and can interact with other molecules to form chiral complexes.
Biochemical and Physiological Effects
The biochemical and physiological effects of (3R)-4-methylpentane-1,3-diolane-1,3-diol are still being studied. However, it is known that the diol has anti-inflammatory and antioxidant effects. It has been shown to inhibit the production of pro-inflammatory mediators, such as prostaglandins and leukotrienes, and to reduce the production of reactive oxygen species. In addition, (3R)-4-methylpentane-1,3-diolane-1,3-diol has been shown to have antifungal and antiviral properties.
实验室实验的优点和局限性
The use of (3R)-4-methylpentane-1,3-diolane-1,3-diol in lab experiments has several advantages. The diol is relatively inexpensive, easy to synthesize, and can be used to synthesize chiral compounds. In addition, the diol is relatively stable and can be stored for a long time without decomposing. However, the use of (3R)-4-methylpentane-1,3-diolane-1,3-diol in lab experiments also has some limitations. The diol is not very soluble in water, which can make it difficult to use in certain experiments. In addition, the diol is not very soluble in organic solvents, which can also limit its use in certain experiments.
未来方向
There are several possible future directions for the use of (3R)-4-methylpentane-1,3-diolane-1,3-diol. One possible direction is the use of the diol in the synthesis of other chiral compounds, such as chiral auxiliaries and chiral ligands. Another possible direction is the use of the diol in the synthesis of chiral polymers and other materials. Finally, further research into the biochemical and physiological effects of (3R)-4-methylpentane-1,3-diolane-1,3-diol could lead to new applications for the diol in the pharmaceutical and biomedical fields.
合成方法
(3R)-4-methylpentane-1,3-diolane-1,3-diol can be synthesized through the acid-catalyzed condensation of 4-methylpentanal and formaldehyde in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction produces a mixture of (3R)-4-methylpentane-1,3-diol and its enantiomer, (3S)-4-methylpentane-1,3-diol. The mixture can then be separated using a chiral chromatography column.
属性
| { "Design of the Synthesis Pathway": "The synthesis of (3R)-4-methylpentane-1,3-diol can be achieved through a multi-step process starting from commercially available starting materials.", "Starting Materials": [ "4-methylpent-1-ene", "Sodium borohydride", "Hydrogen chloride", "Sodium hydroxide", "Hydrogen gas", "Palladium on carbon" ], "Reaction": [ "Step 1: 4-methylpent-1-ene is reacted with sodium borohydride in the presence of a suitable solvent to yield (3R)-4-methylpentan-1-ol.", "Step 2: The alcohol is then treated with hydrogen chloride to form the corresponding chloride.", "Step 3: The chloride is reacted with sodium hydroxide to form the corresponding epoxide.", "Step 4: The epoxide is then reduced with hydrogen gas in the presence of palladium on carbon to yield (3R)-4-methylpentane-1,3-diol." ] } | |
CAS 编号 |
16451-48-2 |
产品名称 |
(3R)-4-methylpentane-1,3-diol |
分子式 |
C6H14O2 |
分子量 |
118.2 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




